![molecular formula C21H26N2O4 B4653494 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B4653494.png)
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide
Vue d'ensemble
Description
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key energy-sensing enzyme that plays a critical role in regulating cellular metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Mécanisme D'action
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of the α-subunit. This results in increased glucose uptake and fatty acid oxidation in skeletal muscle cells, as well as inhibition of hepatic gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity, and inhibition of hepatic gluconeogenesis and lipogenesis. 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to have anti-inflammatory effects in macrophages and to protect against oxidative stress in endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its specificity for activating AMPK, which allows researchers to study the effects of AMPK activation in a controlled manner. However, one limitation is that 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have off-target effects on other enzymes, such as protein kinase C (PKC), which may complicate interpretation of results.
Orientations Futures
There are a number of future directions for research on 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide, including:
1. Further studies to elucidate the mechanism of action of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide and its effects on other enzymes and signaling pathways.
2. Development of more selective AMPK activators that do not have off-target effects on other enzymes.
3. Studies to determine the long-term effects of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide on metabolic function and overall health.
4. Investigation of the potential therapeutic applications of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide in other disease states, such as cancer and neurodegenerative diseases.
5. Development of new synthetic methods for 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide and related compounds to improve yield and scalability.
In conclusion, 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide is a small molecule activator of AMPK that has potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Its mechanism of action involves binding to the γ-subunit of AMPK, leading to allosteric activation and phosphorylation of the α-subunit. 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved glucose homeostasis and insulin sensitivity, and inhibition of hepatic gluconeogenesis and lipogenesis. While 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has some limitations for lab experiments, it remains an important tool for studying the effects of AMPK activation. Future research directions include elucidating the mechanism of action of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide, developing more selective AMPK activators, and investigating the potential therapeutic applications of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide in other disease states.
Applications De Recherche Scientifique
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity.
Propriétés
IUPAC Name |
3-(2-ethoxyethoxy)-N-[4-(2-methylpropanoylamino)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-12-13-27-19-7-5-6-16(14-19)21(25)23-18-10-8-17(9-11-18)22-20(24)15(2)3/h5-11,14-15H,4,12-13H2,1-3H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIWZBBVOLFWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.